N-Methyl Maprotiline-d5 (hydrochloride) is a stable isotope-labeled analogue of maprotiline, a tetracyclic antidepressant primarily used for treating major depressive disorder and anxiety-related conditions. This compound is classified under antidepressants and is recognized for its unique pharmacological properties, which include acting as a norepinephrine reuptake inhibitor and exhibiting mild sedative effects. The compound's chemical structure allows for its use in research applications, particularly in pharmacokinetic studies and metabolic pathway investigations.
N-Methyl Maprotiline-d5 (hydrochloride) is synthesized in specialized laboratories and is commercially available from suppliers such as LGC Standards. The compound is offered in a neat format and is categorized under active pharmaceutical ingredients and stable isotope-labeled analytical standards. Its CAS number is 1794942-12-3, and it has a molecular formula of C20H19D5ClN, with a molecular weight of approximately 318.9 g/mol .
This compound falls under several categories:
The synthesis of N-Methyl Maprotiline-d5 (hydrochloride) involves the incorporation of deuterium into the molecular structure of maprotiline, which enhances its stability and allows for precise tracking in metabolic studies. The synthesis typically follows these methods:
Technical details regarding specific reaction conditions, catalysts, or solvents used in the synthesis are often proprietary to manufacturers.
The molecular structure of N-Methyl Maprotiline-d5 (hydrochloride) can be represented by its chemical formula C20H19D5ClN. The presence of deuterium isotopes in the structure allows for enhanced analytical capabilities in research settings.
N-Methyl Maprotiline-d5 (hydrochloride) participates in various chemical reactions typical of tetracyclic antidepressants, primarily involving:
These reactions are essential for understanding both the pharmacological profile and the metabolic pathways involved in drug action.
The primary mechanism of action for N-Methyl Maprotiline-d5 (hydrochloride) involves:
This dual action supports its therapeutic use in treating depression associated with anxiety.
Relevant data indicate that N-Methyl Maprotiline-d5 (hydrochloride) maintains integrity during standard laboratory handling procedures.
N-Methyl Maprotiline-d5 (hydrochloride) serves several scientific purposes:
This compound's unique properties make it valuable for researchers studying antidepressant mechanisms and drug metabolism.
Deuterium (²H), the stable heavy isotope of hydrogen, has emerged as a strategic tool in medicinal chemistry for optimizing pharmacokinetic properties of therapeutic compounds. The kinetic isotope effect (KIE) arises from the lower vibrational frequency and higher activation energy required to cleave carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This phenomenon imparts greater metabolic stability to deuterated compounds when deuterium is incorporated at sites vulnerable to enzymatic oxidation [1] [7]. In tetracyclic antidepressants like maprotiline, the N-methyl group represents a primary metabolic hotspot subject to oxidative N-demethylation catalyzed by cytochrome P450 (CYP) enzymes. This metabolic pathway generates inactive or less active metabolites, reducing systemic exposure to the parent drug and potentially necessitating higher or more frequent dosing [7] [9].
Deuteration at the N-methyl position (creating an N-CD₃ group) leverages the primary deuterium kinetic isotope effect (DKIE) to attenuate the rate of this oxidative cleavage. Theoretical calculations suggest a maximum KIE of approximately 6.9 at 37°C due to differences in zero-point energy between C–H and C–D bonds. While observed in vivo effects are typically more modest (often in the range of 2-5) due to enzymatic commitment to catalysis and other mitigating factors, this attenuation remains pharmacologically significant [7] [9]. The structural conservation achieved with deuteration is particularly advantageous. Deuterium substitution introduces minimal steric alteration compared to bulkier alkyl groups often used to block metabolism. Consequently, N-methyl-d₅ maprotiline hydrochloride retains the pharmacological profile of the parent compound – specifically, its potent norepinephrine reuptake inhibition – while modulating its metabolic fate [2] [4] [7].
Deuterated Compound | Deuteration Site | Targeted Metabolic Pathway | Theoretical Rationale | Observed Effect |
---|---|---|---|---|
N-Methyl Maprotiline-d₅ | N-CD₃ | N-Demethylation (CYP-mediated oxidation) | Slowed cleavage of C-D bond (DKIE ~2-10) | Reduced formation of N-desmethyl metabolite; Increased parent exposure |
Deutetrabenazine | O-CH₂D / O-CD₃ | Aldehyde reduction / O-dealkylation | Slowed metabolic clearance | Extended half-life; Reduced dosing frequency |
d₃-Enzalutamide | N-CD₃ | N-Demethylation (CYP3A4/2C8) | Primary DKIE | ~50% reduction in CLint (in vitro); >100% increase in AUC (rat) |
The synthesis of N-Methyl Maprotiline-d₅ Hydrochloride (chemical structure: C₂₀H₁₉D₅ClN or C₂₁H₂₀D₅N·HCl; Molecular Weight: 318.90 or 332.92 g/mol; CAS: 1794942-12-3 or 2714432-18-3) centers on the incorporation of five deuterium atoms specifically into the N-methyl group of the tertiary amine moiety [2] [4] [5]. Two primary synthetic strategies are employed, each with distinct advantages and considerations.
The most common approach involves late-stage isotopic exchange via Hydrogen Isotope Exchange (HIE). This method utilizes deuterated methyl iodide (CD₃I) as the deuterium source. The synthetic sequence begins with the N-desmethyl maprotiline precursor (secondary amine). This precursor undergoes reductive deutero-methylation under carefully controlled conditions. Typically, this involves reacting the secondary amine with deuterated formaldehyde (CD₂O) in the presence of a reducing agent like sodium cyanoborodeuteride (NaBD₃CN), or more directly, via N-alkylation using CD₃I in the presence of a suitable base (e.g., potassium carbonate or triethylamine) in an aprotic solvent like acetonitrile or dimethylformamide [5] [8]. The latter route using CD₃I is often preferred for its simplicity and high isotopic purity. Crucially, the reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize potential isotopic dilution (exchange of deuterium with protium from solvents or reagents) and ensure complete alkylation. Following the alkylation step, the free base of N-methyl maprotiline-d₅ is formed and subsequently converted to the stable hydrochloride salt using hydrochloric acid in a suitable solvent like diethyl ether or isopropanol [5].
An alternative, less frequently used route involves de novo synthesis using deuterated building blocks. This strategy might employ deuterated dimethylamine ((CD₃)₂NH) or its hydrochloride salt in the key step where the tertiary amine moiety is constructed. While this approach can ensure high isotopic incorporation if starting materials are pure, it is generally longer and less atom-economical than the late-stage HIE approach, requiring multi-step synthesis of the complex tetracyclic maprotiline core with the deuterated methyl group already in place [8]. Regardless of the route, rigorous analytical characterization is essential. Techniques like high-resolution mass spectrometry (HRMS) confirm the molecular formula and deuterium incorporation level, while nuclear magnetic resonance spectroscopy (¹H NMR, ¹³C NMR, and ²H NMR) unequivocally locates the deuterium atoms at the N-methyl group and verifies the absence of deuterium scrambling to other positions. Purity is assessed by chromatographic methods (HPLC/UPLC) [5].
Strategy | Key Reagents | Reaction Type | Key Advantages | Key Challenges |
---|---|---|---|---|
Late-Stage HIE (Alkylation) | N-Desmethyl Maprotiline + CD₃I + Base | N-Alkylation | High efficiency; Few steps; Cost-effective | Potential over-alkylation; Isotopic dilution risk |
Late-Stage HIE (Reductive Amination) | N-Desmethyl Maprotiline + CD₂O + NaBD₃CN | Reductive Amination | Milder conditions; Good selectivity | Requires careful control; Potential carbonyl side-reactions |
De Novo Synthesis | (CD₃)₂NH + Maprotiline Core Intermediates | Amine Alkylation/Coupling | High isotopic purity assured early | Long synthetic sequence; Low atom economy; Higher cost |
The primary pharmacological objective of incorporating deuterium at the N-methyl position of maprotiline is to enhance metabolic stability by exploiting the deuterium kinetic isotope effect (DKIE) on the rate-limiting step of oxidative N-demethylation. This metabolic transformation, primarily catalyzed by hepatic cytochrome P450 enzymes (notably CYP2D6 and CYP3A4 in humans), involves initial hydrogen atom abstraction from the methyl group. The stronger C–D bond increases the activation energy for this step, thereby slowing the overall metabolic reaction [1] [7] [9].
In vitro evidence supporting this mechanism comes from studies using liver microsomes. Experiments with deuterated enzalutamide (d₃-enzalutamide), a compound sharing the vulnerable N-methyl group, demonstrated a significant reduction in intrinsic clearance (CLint). The ratio of clearance for the non-deuterated (H) versus deuterated (D) compound (KH/KD) was approximately 2 in both rat and human liver microsomes, indicating a substantial primary isotope effect [9]. While specific microsomal data for N-methyl maprotiline-d₅ hydrochloride wasn't found in the provided sources, the well-established mechanism and analogous deuteration site strongly support an expected similar reduction in its oxidative metabolic clearance in vitro compared to maprotiline.
In vivo pharmacokinetic studies in animal models provide further confirmation of the metabolic advantage translating beyond the test tube. Again, using d₃-enzalutamide as the benchmark, co-administration studies in rats revealed significantly enhanced systemic exposure to the deuterated parent drug. After oral administration of equivalent doses (10 mg/kg), the deuterated analog exhibited a 35% higher maximum plasma concentration (Cmax) and a 102% greater area under the plasma concentration-time curve (AUC0-t) compared to non-deuterated enzalutamide. Crucially, exposure to the N-desmethyl metabolite was reduced eightfold for the deuterated compound. This dramatic shift in metabolite profile highlights the effectiveness of deuteration in blocking the primary metabolic pathway. Importantly, exposure to downstream metabolites like the carboxylic acid (formed via hydrolysis of the parent or the N-desmethyl metabolite) remained unchanged, indicating that deuteration specifically targeted the N-demethylation step without altering other metabolic routes [9].
The shift in metabolic flux induced by deuteration has significant therapeutic implications. By reducing the formation rate of the primary N-desmethyl metabolite, deuteration effectively increases the bioavailability and prolongs the half-life of the active parent compound, maprotiline. This can potentially translate into clinical benefits such as reduced dosing frequency, improved dose-response consistency, and minimized fluctuations in plasma drug concentrations, potentially enhancing efficacy and reducing side effects linked to peak concentrations or metabolite-related toxicity [7] [9]. The conservation of the core structure ensures that the pharmacodynamic profile – specifically, the high-affinity blockade of norepinephrine reuptake – remains identical to the non-deuterated maprotiline [2] [4]. The primary advantage lies in the optimized pharmacokinetics, offering a path to improved therapeutic utility.
Parameter | Non-Deuterated (H) Compound | Deuterated (D) Compound | Ratio (H/D) or % Change | Significance |
---|---|---|---|---|
In Vitro (Liver Microsomes): | ||||
Intrinsic Clearance (CLint, Vmax/Km) | High (e.g., Enza: 49.2 µL/min/mg protein (RLM)) | Low (e.g., d3-Enza: 24.7 µL/min/mg protein (RLM)) | ~2.0 (KH/KD) | Slower enzymatic oxidation |
Formation Rate of N-Desmethyl Metabolite | High | Low | ~2-5 fold reduction | Reduced primary metabolite load |
In Vivo (Rat Model): | ||||
Oral AUC0-t | Low (Reference) | High (e.g., d3-Enza: +102%) | ~2.0 | Increased systemic exposure |
Oral Cmax | Low (Reference) | High (e.g., d3-Enza: +35%) | ~1.35 | Higher peak concentration |
N-Desmethyl Metabolite AUC | High | Low (e.g., d3-Enza: -88%) | ~0.125 | Drastically reduced exposure to potentially active/inactive metabolite |
Active Parent Drug Half-life (t½) | Shorter | Longer | Increased | Potential for less frequent dosing |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1